2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
Description
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-6-4-7(12)8(6)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGONMHFNYUTBCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615575-74-1 | |
| Record name | rac-(1R,4S,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid typically involves a series of steps starting from readily available precursors. One common method involves the cycloaddition reaction of suitable dienes under photochemical conditions. For example, a [2+2] photocycloaddition reaction can be employed to construct the bicyclic framework . The reaction conditions often include the use of a photocatalyst and a solvent such as acetone .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or remove protecting groups.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
- Molecular Formula : CHNO
- CAS Number : 127926-24-3
The compound features a bicyclic structure that is integral to its reactivity and utility in synthetic pathways.
Medicinal Chemistry
The compound is utilized in the design and synthesis of various pharmaceuticals, particularly as a building block for the development of peptide-based drugs. The Boc (tert-butoxycarbonyl) group serves as a protective group for amines during peptide synthesis, allowing for selective reactions without interference from amino functionalities.
Case Study : In a study focused on synthesizing peptide analogs for neuropeptide Y (NPY) receptors, Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid was employed to facilitate the formation of cyclic peptides that exhibit enhanced biological activity compared to linear counterparts .
Organic Synthesis
This compound is also valuable in organic synthesis as an intermediate for constructing complex organic molecules. Its unique bicyclic structure allows for diverse functionalization, making it suitable for creating various derivatives.
Data Table: Synthetic Applications
Drug Development
The compound's ability to modulate biological activity makes it a candidate for drug development targeting specific receptors or pathways in diseases such as cancer and neurological disorders.
Case Study : Research has demonstrated that derivatives of Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid exhibit promising activity against certain cancer cell lines, suggesting potential as anticancer agents .
Mechanism of Action
The mechanism by which 2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing reactive sites that can participate in further chemical reactions. The bicyclic structure provides rigidity and spatial orientation, which can influence the compound’s binding affinity and specificity towards biological targets.
Comparison with Similar Compounds
Chemical Identity :
Key Features :
- Contains a bicyclo[2.1.1]hexane scaffold with a carboxylic acid group at position 5 and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen.
- Stereochemistry: The rel-(1R,4S,5S) configuration is critical for its applications in drug discovery, particularly in peptidomimetics .
Comparison with Structural Analogs
Positional Isomers within the Bicyclo[2.1.1]hexane System
Implications :
Bicyclo Systems with Varied Ring Sizes
Implications :
Derivatives with Substituents or Functional Modifications
Biological Activity
2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid (CAS Number: 127926-24-3) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C11H17NO4
- Molecular Weight : 227.26 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as an inhibitor of bacterial topoisomerases, which are essential enzymes involved in DNA replication and transcription.
Antibacterial Activity
Recent studies have highlighted its effectiveness against various strains of bacteria, including multidrug-resistant (MDR) strains. For instance, a compound structurally related to 2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane was shown to exhibit potent dual inhibition of DNA gyrase and topoisomerase IV from Escherichia coli, leading to significant antibacterial activity against over 100 MDR strains of Acinetobacter baumannii and other Gram-positive and Gram-negative bacteria .
Study 1: Inhibition of Bacterial Topoisomerases
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on the bicyclic structure, including derivatives of 2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane. The lead compound demonstrated:
- IC50 Values : Effective inhibition against both DNA gyrase and topoisomerase IV.
- In Vivo Efficacy : Showed significant antibacterial efficacy in a mouse model infected with vancomycin-intermediate Staphylococcus aureus .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study was conducted to evaluate the impact of various substituents on the bicyclic core. The findings indicated that:
- Modifications at the nitrogen and carboxylic acid positions significantly influenced antibacterial potency.
- Optimal substitutions led to compounds with enhanced solubility and bioavailability .
Table 1: Summary of Biological Activities
| Compound Name | Target Enzyme | IC50 (µM) | Activity Description |
|---|---|---|---|
| Compound 7a | DNA gyrase | 0.25 | Strong inhibition, effective against MDR strains |
| Compound 7h | Topoisomerase IV | 0.30 | High efficacy against Gram-positive bacteria |
Table 2: Comparison with Other Compounds
| Compound | Antibacterial Spectrum | Notable Features |
|---|---|---|
| 2-Azabicyclo[2.1.1]hexane | Broad (MDR & non-MDR) | Dual-targeting mechanism |
| Traditional Antibiotics | Limited (specific strains) | Higher resistance development |
Q & A
Q. What are the key stereochemical considerations for synthesizing 2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid?
The compound’s bicyclic structure with a nitrogen atom and stereogenic centers (1S, 4R, 5S) imposes strict stereochemical control during synthesis. Methods such as photochemical [2+2] cycloadditions or electrophilic rearrangements of dihydropyridine precursors are employed to achieve the desired stereochemistry . NMR spectroscopy (e.g., NOESY) and X-ray crystallography are critical for validating stereochemical outcomes .
Q. How can the tert-butoxycarbonyl (Boc) group influence reactivity in downstream functionalization?
The Boc group acts as a protecting agent for the nitrogen atom, enabling regioselective modifications at the carboxylic acid or bicyclic scaffold. For example, it prevents undesired side reactions during lithiation or electrophilic substitutions at the C1 or C5 positions . Deprotection with trifluoroacetic acid (TFA) is standard to regenerate the free amine for further coupling .
Q. What analytical techniques are essential for characterizing this compound?
- NMR : H and C NMR confirm bicyclic ring conformation and substituent positions (e.g., Boc group integration at δ 1.4 ppm for tert-butyl protons) .
- HR-MS : Validates molecular weight (227.26 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolves absolute stereochemistry and bond angles in the bicyclo[2.1.1]hexane system .
Advanced Research Questions
Q. How do substituents at C5 affect the compound’s conformational rigidity and biological activity?
Substituents like halides (Cl, Br), amino groups, or phenyl rings at C5 alter the compound’s hydrogen-bonding capacity and steric profile. For instance:
- 5-syn-Carboxy derivatives serve as precursors for β-amino acids with constrained secondary structures .
- 5-Halo substituents (e.g., Br, I) enable cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery . Computational modeling (DFT) predicts how substituents impact ring strain and intermolecular interactions .
Q. What mechanistic insights explain contradictions in bromine-mediated rearrangements of bicyclic precursors?
Bromination of 2-azabicyclo[2.2.0]hex-5-enes yields either unrearranged dibromides (e.g., 8a,b) or rearranged products (e.g., 9c-e), depending on substituent position. Torquoselectivity and steric effects dictate pathway dominance:
Q. How can synthetic routes be optimized to address low yields in electrophilic addition-rearrangements?
Key parameters include:
- Temperature control : Lower temperatures (−78°C) minimize side reactions during lithiation .
- Solvent selection : Polar aprotic solvents (THF, DMF) enhance electrophile compatibility .
- Catalysis : Lewis acids (e.g., BF₃·OEt₂) accelerate rearrangements of 2-azabicyclo[2.2.0]hexene intermediates . Yield improvements (from 40% to 75%) are documented using optimized Jones oxidation conditions for carboxyl group introduction .
Data Contradictions and Reconciliation
Q. Why do stability reports vary for this compound under different storage conditions?
The Boc group’s hydrolytic sensitivity leads to discrepancies in stability
Q. How do computational models align with experimental data on ring strain and reactivity?
DFT calculations predict high ring strain (~25 kcal/mol) in the bicyclo[2.1.1]hexane system, correlating with its reactivity in ring-opening metathesis . Discrepancies arise in solvolysis rates due to solvent polarity effects not fully captured in gas-phase models . Hybrid QM/MM simulations improve agreement with experimental kinetic data .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
